molecular formula C5H9N3O2S B15279956 2-(1H-Pyrazol-1-yl)ethanesulfonamide

2-(1H-Pyrazol-1-yl)ethanesulfonamide

Cat. No.: B15279956
M. Wt: 175.21 g/mol
InChI Key: PJLQQZYFOYKHQG-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)ethanesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)ethanesulfonamide typically involves the reaction of pyrazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Pyrazol-1-yl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrazol-1-yl)ethanone
  • 2-(1H-Pyrazol-1-yl)ethanol
  • 1-(1H-Pyrazol-1-yl)ethanesulfonic acid

Uniqueness

2-(1H-Pyrazol-1-yl)ethanesulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

2-pyrazol-1-ylethanesulfonamide

InChI

InChI=1S/C5H9N3O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2,(H2,6,9,10)

InChI Key

PJLQQZYFOYKHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCS(=O)(=O)N

Origin of Product

United States

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